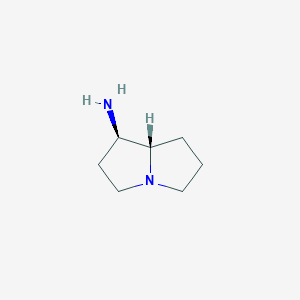

![molecular formula C24H10Cl6N2O5 B1176187 1,2,5-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,5-trichlorophenyl)phenoxy]phenyl]benzene CAS No. 142022-59-1](/img/structure/B1176187.png)

1,2,5-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,5-trichlorophenyl)phenoxy]phenyl]benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Research in the field of complex organic compounds often explores synthesis methods, structural analysis, and the properties of these molecules. These studies contribute to advancements in material sciences, environmental studies, and other applications.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step processes and the use of specific catalysts or conditions to achieve desired structures. For instance, Rigana et al. (2016) detailed the synthesis of a new triamine monomer through a three-step process involving hydroquinone, 1-chloro-4-nitrobenzene, and 1,3,5-trichlorobenzene, leading to hyperbranched polyimides (Rigana et al., 2016).

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their properties and potential applications. Studies often employ techniques like FT-IR, 1H-NMR, 13C-NMR, and mass spectral analysis to characterize the synthesized compounds. The structural analysis helps in understanding the arrangement of atoms and the molecular geometry, which is essential for predicting the behavior of these compounds under various conditions.

Chemical Reactions and Properties

The reactivity of organic compounds under different conditions can lead to a variety of chemical reactions, producing new compounds with distinct properties. The understanding of these reactions and the conditions that favor them is vital for the synthesis of new materials and for applications in catalysis and other fields.

Physical Properties Analysis

The physical properties of organic compounds, such as solubility, melting point, and thermal stability, are key factors that influence their practical applications. For example, the synthesized hyperbranched polyimides described by Rigana et al. (2016) exhibited good solubility in common organic solvents and showed high thermal stability, with glass transition temperatures in the range of 230–260 °C (Rigana et al., 2016).

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Novel Compounds

Research efforts have been directed towards the synthesis and structural characterization of novel compounds and materials. For instance, studies on binuclear Zn(II) complexes of potentially pentadentate Schiff base ligands derived from chloro-nitro benzene compounds have been reported. These compounds were characterized by techniques such as FT-IR, 1H NMR, and Mass Spectrometry, revealing unique coordination geometries around Zn(II) ions, indicative of potential applications in catalysis and material science (Dehghani-Firouzabadi & Alizadeh, 2016).

Development of Dendrimers and Polymers

Another area of research is the development of dendrimers and polymers with specific functional properties. A study reported the synthesis of a series of dendrimers based on 1,3,5-benzenetricarbonyl trichloride cores, showcasing their potential in free radical scavenging and protein binding applications. These findings suggest the compounds' roles in biomedical applications, such as antioxidants and therapeutic agents (Makawana & Singh, 2020).

Catalytic and Environmental Applications

Research on the selective oxidation of aromatic compounds using N2O as a mild oxidant over zeolites highlights the potential environmental and catalytic applications of such processes. The high selectivity and yield in transforming benzene to phenol, among other transformations, point towards efficient methods for producing valuable chemical products with minimal environmental impact (Kustov et al., 2000).

Gas Phase Catalytic Hydroprocessing

The catalytic hydrodechlorination of trichlorophenol isomers has been explored, with findings indicating a 100% selectivity towards removing chlorines without disrupting the hydroxyl group or benzene ring. This study contributes to the field of environmental science by offering a potential method for detoxifying harmful chlorophenol compounds (Shin & Keane, 2000).

Advanced Materials for Technology

On the front of materials science, research into hyperbranched conjugated poly(tetraphenylethene) focuses on its synthesis, aggregation-induced emission, and applications ranging from fluorescent photopatterning to explosive detection. The unique optical properties and high thermal stability of these materials open avenues for their use in advanced technological applications (Hu et al., 2012).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1,2,5-trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,5-trichlorophenyl)phenoxy]phenyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H10Cl6N2O5/c25-11-5-17(23(29)19(27)7-11)15-9-13(31(33)34)1-3-21(15)37-22-4-2-14(32(35)36)10-16(22)18-6-12(26)8-20(28)24(18)30/h1-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNHUVTBFARHPOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C2=C(C(=CC(=C2)Cl)Cl)Cl)OC3=C(C=C(C=C3)[N+](=O)[O-])C4=C(C(=CC(=C4)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H10Cl6N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20931307 |

Source

|

| Record name | 2,2'-Oxybis(2',3',5'-trichloro-5-nitro-1,1'-biphenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

619.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

142022-59-1 |

Source

|

| Record name | 2,2'-Oxybis(2',3',5'-trichloro-5-nitro-1,1'-biphenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.